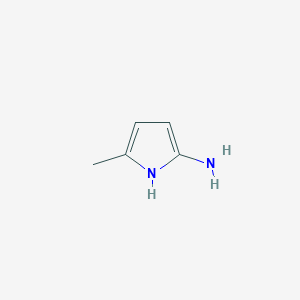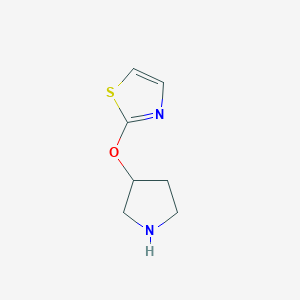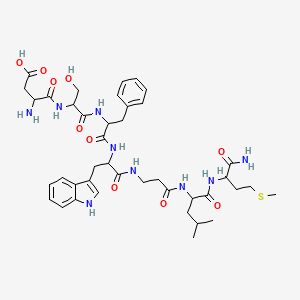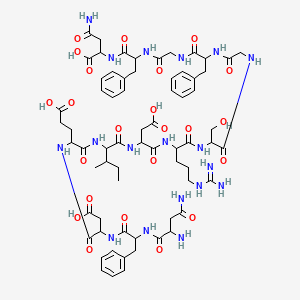
2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Chloro-6-fluorophényl)-2-(méthylamino)éthanol est un composé organique qui appartient à la classe des phényléthanolamines. Ces composés sont caractérisés par la présence d’un groupe phényle lié à un squelette d’éthanolamine. La présence de substituants chloro et fluoro sur le cycle phényle, ainsi qu’un groupe méthylamino, confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-Chloro-6-fluorophényl)-2-(méthylamino)éthanol implique généralement les étapes suivantes :
Halogénation : Introduction de substituants chloro et fluoro sur le cycle phényle.
Amination : Introduction du groupe méthylamino.
Formation d’éthanolamine : Formation du squelette d’éthanolamine.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des réactions d’halogénation et d’amination à grande échelle dans des conditions contrôlées. Des catalyseurs et des conditions réactionnelles spécifiques telles que la température et la pression sont optimisées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de cétones ou d’aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Les substituants chloro et fluoro peuvent être remplacés par d’autres groupes par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Nucléophiles : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de phényléthanolamines substituées.
4. Applications de la recherche scientifique
Le 2-(2-Chloro-6-fluorophényl)-2-(méthylamino)éthanol a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits agrochimiques.
Applications De Recherche Scientifique
2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 2-(2-Chloro-6-fluorophényl)-2-(méthylamino)éthanol implique son interaction avec des cibles moléculaires spécifiques. La présence de substituants chloro et fluoro peut améliorer son affinité de liaison à certains récepteurs ou enzymes, conduisant à des effets biologiques spécifiques. Le groupe méthylamino peut également jouer un rôle dans son activité en influençant sa solubilité et sa distribution dans les systèmes biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-Chlorophényl)-2-(méthylamino)éthanol
- 2-(2-Fluorophényl)-2-(méthylamino)éthanol
- 2-(2-Chloro-6-fluorophényl)-2-aminoéthanol
Unicité
Le 2-(2-Chloro-6-fluorophényl)-2-(méthylamino)éthanol est unique en raison de la présence de substituants chloro et fluoro sur le cycle phényle, ce qui peut influencer considérablement ses propriétés chimiques et biologiques. La combinaison de ces substituants avec le groupe méthylamino le distingue des autres composés similaires.
Propriétés
Formule moléculaire |
C9H11ClFNO |
|---|---|
Poids moléculaire |
203.64 g/mol |
Nom IUPAC |
2-(2-chloro-6-fluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClFNO/c1-12-8(5-13)9-6(10)3-2-4-7(9)11/h2-4,8,12-13H,5H2,1H3 |
Clé InChI |
SZYYDIFLVQCFAJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(CO)C1=C(C=CC=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)
![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)




![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)

